Cyclosporin - 79217-60-0

Cyclosporin

Catalog Number: EVT-505997
CAS Number: 79217-60-0
Molecular Formula: C62H111N11O12
Molecular Weight: 1202.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclosporins are a group of biologically active metabolites produced by the fungus Tolypocladium inflatum GAMS (formerly known as Trichoderma polysporum). [, ] These metabolites are neutral, cyclic oligopeptides composed of 11 amino acids. [] Among them, Cyclosporin A is the main metabolite and acts as a potent immunosuppressant. [] This characteristic has opened new avenues in immunotherapy for bone marrow and organ transplantations. [] In addition to Cyclosporin A, various other cyclosporins, including B, C, D, E, F, G, H, I, and K-Z, have been isolated and characterized. [, ] These different cyclosporins exhibit variations in their amino acid sequences, leading to diverse biological activities. [, ]

Source and Classification

Cyclosporin A is classified as a cyclic peptide and is derived from the fungal species Tolypocladium inflatum. This compound belongs to a broader class of immunosuppressive agents, which are critical in preventing organ rejection in transplant patients. Its classification also includes various analogs, such as cyclosporin H, which exhibit differing biological activities and properties.

Synthesis Analysis

The synthesis of cyclosporin A has evolved significantly over the years. Several methods have been developed, including:

  1. Total Synthesis: Recent synthetic routes utilize microwave-mediated reactions for efficient coupling of amino acids. This method has shown promise in forming the challenging amide bonds characteristic of cyclic peptides .
  2. Stepwise Assembly: The synthesis often involves the stepwise assembly of undecapeptide fragments followed by cyclization. A notable method employed is the use of Castro reagent for cyclization, yielding up to 65% efficiency under optimal conditions .
  3. Biotechnological Approaches: Advances in fermentation technology have been explored to produce cyclosporin A more cost-effectively using dairy sludge as a culture medium. This method has demonstrated effective extraction and purification techniques, yielding high concentrations of cyclosporin A .

Technical Parameters

  • Microwave-Assisted Synthesis: Utilizes specific temperatures and times to enhance reaction rates.
  • Cyclization Conditions: High dilution conditions are often necessary to minimize polymerization during synthesis.
Molecular Structure Analysis

Cyclosporin A consists of eleven amino acid residues forming a cyclic structure characterized by a unique amino acid called (4R)-4-[(E)-butenyl]-4,N-dimethyl-L-threonine (MeBmt). The cyclic nature contributes to its biological activity and interaction with target proteins.

Structural Characteristics

  • Molecular Formula: C₆₃H₈₁N₁₁O₁₂
  • Molecular Weight: Approximately 1202.7 g/mol
  • Conformation: The conformation is crucial for its immunosuppressive activity, with specific torsion angles influencing its binding affinity to target receptors.

Spectroscopic techniques such as nuclear magnetic resonance spectroscopy have been employed to confirm the structural integrity and conformational dynamics of cyclosporin A .

Chemical Reactions Analysis

Cyclosporin A undergoes various chemical reactions that influence its pharmacological properties:

  1. Deacetylation: Cyclosporin can be converted into different analogs through deacetylation reactions.
  2. Hydrolysis: Under certain conditions, hydrolysis can lead to the formation of inactive metabolites.
  3. Acid-Catalyzed Reactions: The synthesis of cyclosporin H from cyclosporin A involves acid-catalyzed reactions that can lead to racemization if not carefully controlled .

Relevant Parameters

  • pH Control: Maintaining an optimal pH during synthesis is critical to prevent degradation.
  • Temperature Regulation: Elevated temperatures are often used during reflux stages to facilitate reactions.
Mechanism of Action

Cyclosporin A exerts its immunosuppressive effects primarily by inhibiting T-cell activation. It binds specifically to cyclophilin, a cytosolic protein, forming a complex that inhibits calcineurin—a phosphatase crucial for activating nuclear factor of activated T-cells (NFAT).

Key Mechanistic Insights

  • Binding Affinity: The cyclosporin-cyclophilin complex exhibits high binding affinity, effectively blocking the dephosphorylation of NFAT.
  • T-cell Inhibition: This inhibition prevents IL-2 transcription, thereby suppressing T-cell proliferation and activity.

Quantitative analyses have demonstrated that cyclosporin A can reduce T-cell activation by up to 90% under specific conditions .

Physical and Chemical Properties Analysis

Cyclosporin A possesses distinct physical and chemical properties that influence its solubility and stability:

  • Solubility:
    • Water: 0.04 mg/mL
    • Ethanol: 10 mg/mL
    • Methylene Chloride: 100 mg/mL

These solubility characteristics highlight the hydrophobic nature of cyclosporin A, which affects its formulation in pharmaceutical preparations.

Stability Parameters

  • Thermal Stability: Cyclosporin is stable at room temperature but may degrade under extreme conditions.
  • pH Sensitivity: The compound's stability can vary significantly with changes in pH, necessitating careful formulation strategies.
Applications

Cyclosporin A is primarily utilized in clinical settings for:

  1. Organ Transplantation: It plays a pivotal role in preventing organ rejection post-transplantation.
  2. Autoimmune Disorders: Conditions such as rheumatoid arthritis and psoriasis benefit from its immunosuppressive effects.
  3. Research Applications: Cyclosporin A serves as a tool in cell biology studies to investigate T-cell signaling pathways.
Historical Context and Discovery Trajectory

Fungal Origins and Early Isolation from Tolypocladium inflatum

Cyclosporine (Cyclosporin A) emerged from an unlikely source: the soil fungus Tolypocladium inflatum (previously classified as Trichoderma polysporum). In 1971, during a routine antifungal screening program at Sandoz Laboratories (Basel, Switzerland), microbiologist Jean-François Borel and colleagues isolated this cyclic undecapeptide from a Norwegian soil sample [6] [10]. Initial extraction and purification efforts yielded a compound with modest antifungal activity against Candida albicans and Aspergillus fumigatus [2]. Structural elucidation revealed a novel 11-amino-acid cyclic peptide featuring a unique D-amino acid and several N-methylated residues (molecular formula: C₆₂H₁₁₁N₁₁O₁₂; molecular weight: 1202.63 g/mol) [7]. This complex structure, later confirmed via X-ray crystallography, underpinned its unique biochemical interactions. Critically, early in vitro assays demonstrated negligible cytotoxicity against mammalian cells, distinguishing it from conventional cytotoxic immunosuppressants like azathioprine [1] [10].

Table 1: Key Characteristics of Cyclosporine's Discovery

CharacteristicDetail
Source OrganismTolypocladium inflatum (isolated from Norwegian soil)
Discovery Timeline1970-1971 (Isolation and initial characterization)
Initial BioactivityModerate antifungal activity
Unique Structural FeaturesCyclic undecapeptide; Contains D-alanine; Multiple N-methylated amino acids
Early Safety ProfileLow cytotoxicity in mammalian cell lines

Evolution from Antifungal Agent to Immunosuppressive Paradigm Shift

The pivotal transition from antifungal candidate to immunosuppressive breakthrough resulted from meticulous immunological profiling. In 1972, Borel observed that cyclosporine selectively inhibited lymphocyte proliferation in vitro without impairing phagocytic function or bone marrow hematopoiesis—a stark contrast to alkylating agents [1] [6]. Subsequent in vivo studies confirmed profound suppression of T-cell-mediated responses:

  • Prolonged survival of skin allografts in mice (>50 days vs. 10 days in controls) [6]
  • Inhibition of delayed-type hypersensitivity reactions and antibody formation against T-cell-dependent antigens [1]
  • Reversible suppression of graft-versus-host disease (GvHD) in murine models [10]

Mechanistically, this immunosuppression was traced to cyclosporine's binding with cyclophilin (immunophilin), forming a complex that inhibits calcineurin phosphatase. This blockade prevents nuclear translocation of Nuclear Factor of Activated T-cells (NFAT), thereby suppressing interleukin-2 (IL-2) transcription and T-cell activation [1] [7]. Crucially, fungal growth inhibition was later linked to homologous calcineurin pathways in fungi like Cryptococcus neoformans, explaining its initial antifungal classification [2]. By 1976, Borel asserted cyclosporine’s potential as a selective immunosuppressant, heralding a "paradigm shift" in transplantation biology [6] [10].

Milestones in Clinical Adoption: From European Trials to Global Standardization

Clinical translation accelerated through pioneering surgical collaborations. British surgeon Roy Calne validated cyclosporine's efficacy in large-animal transplant models:

  • 1978: Canine renal allograft survival extended to >100 days (vs. 7–10 days with conventional drugs) [3] [6]
  • 1978: First successful pig heart transplant survival beyond 60 days [3]

This preclinical success catalyzed human trials:

  • 1978–1979: European Multicentre Trials initiated in renal transplant recipients, reporting 72% one-year graft survival versus 52% with azathioprine-steroid regimens [1] [3]
  • 1983: FDA approval for kidney transplantation following pivotal U.S. trials demonstrating 80% one-year graft survival [3] [6]
  • 1984: Extension of approval to heart and liver transplants, transforming outcomes for extra-renal organs [3]

Critical to standardization was the development of therapeutic drug monitoring (TDM) protocols. Early oil-based formulations (Sandimmune®) exhibited erratic absorption, necessitating trough-level monitoring. The 1994 introduction of a microemulsion formulation (Neoral®) improved bioavailability consistency and enabled Area-Under-the-Curve (AUC)-driven dosing, particularly using the C2 (2-hour post-dose) sampling strategy [9]. Global consensus conferences (e.g., CONCERT, 2002) subsequently established C2 monitoring as the gold standard for preventing acute rejection while minimizing nephrotoxicity [9].

Table 2: Key Clinical Milestones in Cyclosporine Adoption

YearMilestoneImpact
1978First human renal allograft trial (Cambridge, UK)Demonstrated reversal of rejection in 7/8 patients
1980European Multicentre Trial published72% 1-year graft survival vs. 52% controls; established efficacy
1983FDA approval for kidney transplantation (USA)Global standardization of cyclosporine-based immunosuppression
1984Introduction for heart and liver transplantationRaised 1-year heart transplant survival from ≤60% to >80%
1994Microemulsion formulation (Neoral®) launchedImproved bioavailability; enabled pharmacokinetic monitoring (C2 strategy)
2002CONCERT consensus on C2 monitoringOptimized dosing to balance efficacy and toxicity

Cyclosporine’s legacy extends beyond transplantation. By the 1990s, it became foundational for autoimmune diseases:

  • FDA approval for rheumatoid arthritis (1994) and psoriasis (1997) via modified formulations [7]
  • Adoption in nephrotic syndrome management, particularly steroid-resistant focal segmental glomerulosclerosis, achieving 70% remission rates in pediatric trials [8]

Its role as the prototype calcineurin inhibitor inspired successor drugs (e.g., tacrolimus) and cemented calcineurin inhibition as a therapeutic principle [1] [5].

Properties

CAS Number

79217-60-0

Product Name

Cyclosporin

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C62H111N11O12

Molecular Weight

1202.6 g/mol

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1

InChI Key

PMATZTZNYRCHOR-CGLBZJNRSA-N

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble (NTP, 1992)
insoluble
Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether
Sol in chloroform

Synonyms

Ciclosporin
CsA Neoral
CsA-Neoral
CsANeoral
CyA NOF
CyA-NOF
Cyclosporin
Cyclosporin A
Cyclosporine
Cyclosporine A
Neoral
OL 27 400
OL 27-400
OL 27400
Sandimmun
Sandimmun Neoral
Sandimmune

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.